cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone
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Overview
Description
Cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone, also known as CPIM, is a novel chemical compound that has been the subject of several scientific studies. CPIM is a synthetic compound that belongs to the class of indole derivatives and has been found to have potential pharmacological applications.
Mechanism of Action
The mechanism of action of cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone is not fully understood. However, it has been proposed that cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone has also been found to induce apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone has been found to have antimicrobial activity against several bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone in lab experiments include its potential as a therapeutic agent for the treatment of various diseases. cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties, which make it a promising candidate for drug development. However, the limitations of using cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone in lab experiments include its complex synthesis process, which requires expertise in organic chemistry. In addition, the mechanism of action of cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone. One direction is to further explore its potential as a therapeutic agent for the treatment of various diseases. Another direction is to optimize its synthesis process to make it more efficient and cost-effective. In addition, further studies are needed to fully understand the mechanism of action of cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone and to identify its molecular targets. Overall, the research on cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3-methoxyphenol, which is reacted with 2-bromoethyl cyclopropane to form an intermediate product. This intermediate is then reacted with indole-3-carboxaldehyde to form cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone. The entire synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
Cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone has been extensively studied for its potential pharmacological applications. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone has also been found to be effective against several bacterial and fungal strains. Its potential as a therapeutic agent for the treatment of various diseases has been explored in several scientific studies.
properties
IUPAC Name |
cyclopropyl-[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-16-5-4-6-17(13-16)25-12-11-22-14-19(21(23)15-9-10-15)18-7-2-3-8-20(18)22/h2-8,13-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKBTRXJREPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone |
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